
3-Bromo-5-(methoxymethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar bromo-substituted benzaldehyde compounds has been demonstrated in various studies. For instance, the total synthesis of a biologically active, naturally occurring dibromo compound starting from a bromo-dimethoxyphenyl methanol has been successfully achieved in five steps with an overall yield of 34% (Akbaba et al., 2010). This process highlights the regioselective demethylation of aryl methyl ethers, a method potentially applicable to the synthesis of 3-Bromo-5-(methoxymethyl)benzaldehyde.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the reactivity and properties of a compound. Although specific studies on 3-Bromo-5-(methoxymethyl)benzaldehyde's molecular structure are scarce, related compounds have been analyzed through techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the electronic environment and molecular geometry, which are essential for predicting the reactivity of similar compounds (Cao, 2009).
Chemical Reactions and Properties
Bromo-substituted benzaldehydes participate in a variety of chemical reactions, such as condensation, bromination, and hydrolysis, owing to the presence of the bromo group and the aldehyde functionality. For instance, the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde through bromination of a precursor demonstrates the compound's reactivity towards halogenation agents (Jian-bin, 2012).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, of 3-Bromo-5-(methoxymethyl)benzaldehyde, can be inferred from similar compounds. These properties are influenced by the molecular structure, particularly the bromo and methoxymethyl groups, which affect the compound's intermolecular interactions and, consequently, its physical state at room temperature and its solubility in various solvents.
Chemical Properties Analysis
The chemical properties of 3-Bromo-5-(methoxymethyl)benzaldehyde, such as reactivity towards nucleophiles and electrophiles, can be analyzed based on its functional groups. The bromo group makes it susceptible to nucleophilic substitution reactions, while the aldehyde group allows it to undergo various addition reactions. Studies on similar bromo-substituted compounds reveal insights into their reactivity patterns, offering a basis for predicting the behavior of 3-Bromo-5-(methoxymethyl)benzaldehyde in chemical transformations (Aljaar et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Processes
- Improving Synthetic Processes : Feng (2002) describes a synthetic process involving the reaction of P hydroxy benzaldehyde with bromine, leading to the synthesis of 3,5 methoxy 4 hydroxy benzaldehyde, which is a related compound (Yangyu Feng, 2002).
- Total Synthesis of Biologically Active Compounds : Akbaba et al. (2010) synthesized a natural product starting from a related methoxymethyl-substituted compound, highlighting the use of 3-Bromo-5-(methoxymethyl)benzaldehyde in natural product synthesis (Akbaba et al., 2010).
- Synthesis of Complexes : Zhang et al. (2013) prepared tetranuclear complexes using a compound structurally similar to 3-Bromo-5-(methoxymethyl)benzaldehyde, showcasing its potential in the synthesis of metal-organic complexes (Zhang et al., 2013).
Biological and Pharmacological Applications
- Antioxidant, Antimicrobial, and Anticancer Properties : Konuş et al. (2019) synthesized derivatives of a related bromophenol compound and evaluated their antioxidant, antimicrobial, and anticancer properties, indicating the potential of such compounds in medicinal chemistry (Konuş et al., 2019).
- Bromophenols from Marine Algae : Xu et al. (2003) isolated bromophenols, structurally related to 3-Bromo-5-(methoxymethyl)benzaldehyde, from marine algae, showing its occurrence in natural sources and its antibacterial properties (Xu et al., 2003).
Organic Chemistry and Catalysis
- Metal-Free Electrochemical Reactions : Areias et al. (2003) discussed an electrochemical reaction involving benzaldehyde, a compound structurally similar to 3-Bromo-5-(methoxymethyl)benzaldehyde, indicating its potential in metal-free catalysis (Areias et al., 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-bromo-5-(methoxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-6-8-2-7(5-11)3-9(10)4-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZFPHOWYOVWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(methoxymethyl)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

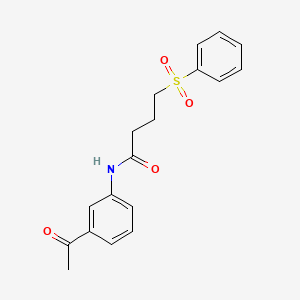
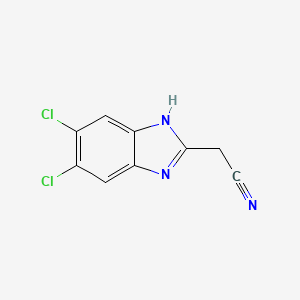
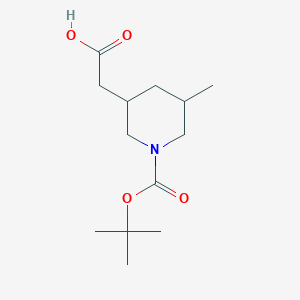
![N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine](/img/structure/B2486678.png)
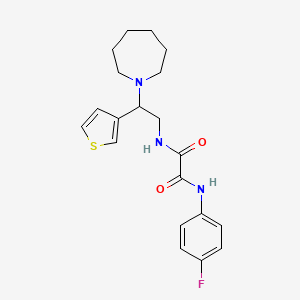

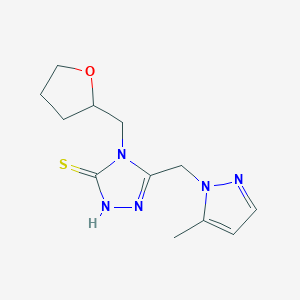
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2486683.png)

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2486685.png)

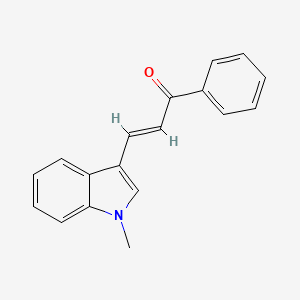
![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)
